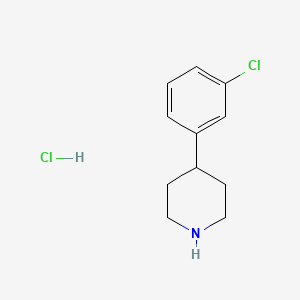

![molecular formula C11H11N3O2 B1520824 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219827-68-5](/img/structure/B1520824.png)

5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

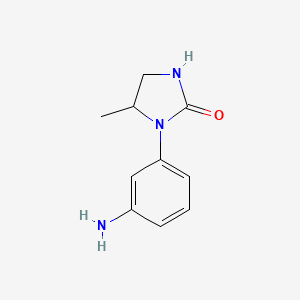

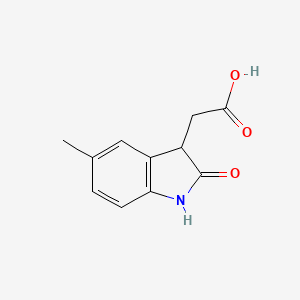

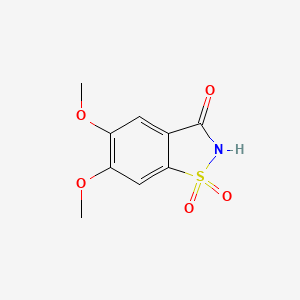

“5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C11H11N3O2 . It is a research-use-only product .

Molecular Structure Analysis

The molecular structure of “5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine” is characterized by the presence of an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine” are not available, a related compound, 4-(allyloxy)phenyl fluorosulfate (APFS), has been used as a multi-functional electrolyte additive in lithium-ion batteries . It forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine” include a molecular weight of 217.22 . Other specific properties such as boiling point and storage conditions are not provided .

Aplicaciones Científicas De Investigación

Energy Storage

Application in Lithium-Ion Batteries: This compound has been utilized as a multi-functional electrolyte additive, known as 4-(allyloxy)phenyl fluorosulfate (APFS), to enhance the performance of lithium-ion batteries . It contributes to forming a mechanical strain-adaptive solid electrolyte interphase (SEI) and a thermally stable cathode–electrolyte interface. This results in improved capacity retention and thermal stability, which are crucial for high-energy lithium-ion cells used in electric vehicles.

Materials Science

Synthesis of Copolymers: In materials science, the allyloxyphenyl group has been incorporated into copolymers to create materials with unique properties . These copolymers, synthesized using microwave-assisted methods, exhibit functionalities such as photocatalytic and antimicrobial activities, which are valuable in various industrial applications.

Environmental Science

Cholinesterase Inhibition for Pest Control: Derivatives of 1,3,4-oxadiazoles, which include the allyloxyphenyl moiety, have been studied for their potential as acetyl- and butyrylcholinesterase inhibitors . These enzymes are targets in pest control strategies, suggesting that this compound could be useful in developing environmentally friendly pesticides.

Agriculture

Potential Agricultural Chemicals: While specific applications in agriculture for this compound were not directly found, its structural relatives have been explored for use in agricultural chemicals. The ability to serve as nonclassical isosteres for carboxylic acid moieties suggests potential utility in creating metabolically stable compounds for agricultural use .

Electronics

Improving Electrical Properties of Polymers: The compound’s derivatives have been grafted onto polymers to improve their electrical properties . This is particularly relevant for the development of advanced materials in the electronics industry, where conductivity and stability are key.

Chemical Synthesis

Advanced Intermediates for Complex Molecules: In chemical synthesis, the compound serves as an intermediate for the creation of complex molecules with specific properties . Its versatility in reactions makes it a valuable component in the synthesis of new chemical entities.

Medicine

Pharmacological Research: The core structure of 1,3,4-oxadiazoles, to which the compound belongs, is known for a broad spectrum of pharmacological activities . This includes antibacterial, antifungal, and anticancer properties, making it a significant molecule for medicinal chemistry research.

Energy

Electrolyte Additive for High-Temperature Batteries: As an electrolyte additive, it contributes to the stability and performance of batteries at high temperatures . This is essential for batteries operating under extreme conditions, such as those in aerospace applications.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-13-14-11(12)16-10/h2-6H,1,7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWCZVJVBCFRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677733 | |

| Record name | 5-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |

CAS RN |

1219827-68-5 | |

| Record name | 5-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

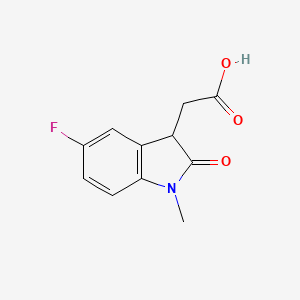

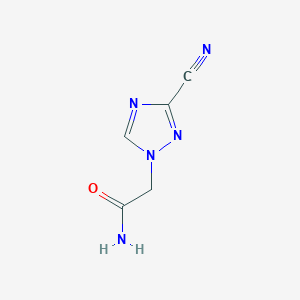

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)